molecular formula C17H18FNOS B3129674 N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide CAS No. 339105-11-2

N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide

Cat. No.: B3129674
CAS No.: 339105-11-2
M. Wt: 303.4 g/mol
InChI Key: MYOOOADDUWRYCT-UHFFFAOYSA-N
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Description

N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide is a chemical compound with the molecular formula C17H18FNO2S It is known for its unique structural features, which include a fluorophenyl group and a sulfanylphenyl group attached to a dimethylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide typically involves the reaction of 4-fluorothiophenol with 4-bromophenyl-2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a suitable temperature, often around 100°C, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The fluorophenyl and sulfanyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-chlorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide
  • N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide
  • **N-{4-[(4-methylphenyl)sulfanyl]phenyl}-2,2-dimethyl

Properties

IUPAC Name

N-[4-(4-fluorophenyl)sulfanylphenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNOS/c1-17(2,3)16(20)19-13-6-10-15(11-7-13)21-14-8-4-12(18)5-9-14/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOOOADDUWRYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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